Allopurinol

Drug Formulation Parenteral Drug Delivery In Vitro Assay

Allopurinol sodium (CAS 184789-03-5) is the water-soluble monosodium salt of allopurinol, a potent xanthine oxidase inhibitor (IC50 7.82 μM). With >60-fold higher aqueous solubility (30–32 mg/mL) versus the free base (0.48 g/L), it eliminates DMSO/organic co-solvents in assays and enables parenteral formulation at 20 mg/mL. As the API in FDA-approved Aloprim, it delivers 100% bioavailability and predictable PK (Vd 0.87 L/kg, oxypurinol t½ 23.5 h). The definitive choice when aqueous solubility is non-negotiable.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 184789-03-5
Cat. No. B068435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopurinol
CAS184789-03-5
Synonyms4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,5-dihydro- (9CI)
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=O)NC=N2
InChIInChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
InChIKeyOFCNXPDARWKPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 64 °F (NTP, 1992)
solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution
Solubility in mg/mL at 25 °C: water 0.48;  n-octanol < 0.01;  chloroform 0.60;  ethanol 0.30;  dimethyl sulfoxide 4.6.
In water, 569 mg/L at 25 °C
5.88e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Allopurinol Sodium (CAS 184789-03-5) Procurement Guide: Injectable Xanthine Oxidase Inhibitor


Allopurinol sodium (CAS 184789-03-5), the monosodium salt of allopurinol, is a potent xanthine oxidase (XO) inhibitor that demonstrates an in vitro IC50 of 7.82 ± 0.12 μM against the enzyme . This compound is functionally equivalent to the active pharmaceutical ingredient found in the FDA-approved injectable formulation (Aloprim), which is specifically indicated for the management of hyperuricemia in patients unable to tolerate oral therapy [1]. The sodium salt form confers markedly enhanced aqueous solubility compared to the free base allopurinol, enabling its use in parenteral formulations and in vitro assays requiring aqueous solubility .

Why Allopurinol Sodium Cannot Be Substituted with Allopurinol Free Base for Parenteral Applications


The critical differentiator between allopurinol sodium and the free base (allopurinol, CAS 315-30-0) is aqueous solubility. The free base is practically insoluble in water (0.48 g/L at 25°C) , whereas the sodium salt achieves solubility of 30-32 mg/mL (188-201 mM) in water at 25°C [1]. This >60-fold solubility enhancement is essential for the preparation of injectable formulations and for in vitro assays requiring aqueous delivery of the compound. Consequently, substituting the free base for the sodium salt in these applications is technically infeasible without complex co-solvent systems, which can introduce confounding variables in research and development workflows.

Quantitative Differentiation Evidence for Allopurinol Sodium (CAS 184789-03-5) Versus Comparators


Aqueous Solubility Comparison: Allopurinol Sodium vs. Allopurinol Free Base

Allopurinol sodium exhibits a >60-fold increase in aqueous solubility compared to the free base allopurinol. The sodium salt achieves a solubility of 30-32 mg/mL in water at 25°C, while the free base is practically insoluble at 0.48 mg/mL (0.48 g/L) . This difference is critical for aqueous formulations and assays.

Drug Formulation Parenteral Drug Delivery In Vitro Assay

Comparative In Vitro Potency of Xanthine Oxidase Inhibition: Allopurinol Sodium vs. Free Base

Allopurinol sodium exhibits an IC50 of 7.82 ± 0.12 μM against xanthine oxidase . This value is consistent across multiple reputable vendors and is comparable to the reported IC50 for the free base allopurinol (also 7.82 ± 0.12 μM) . The data indicate that the sodium salt form does not alter the compound's intrinsic potency against the target enzyme, confirming its suitability as a research tool where the free base cannot be used due to solubility constraints.

Enzymology Biochemical Assay Drug Discovery

Comparative Clinical Urate-Lowering Efficacy: Allopurinol vs. Febuxostat

A 2021 network meta-analysis of 15 randomized controlled trials (n=7,968 patients) demonstrated that febuxostat at doses of 80, 120, and 240 mg/day was superior to allopurinol for achieving target serum urate levels at 6 months [1]. The analysis found allopurinol to be an effective comparator, but the data underscore that for patients requiring more aggressive urate lowering, febuxostat may be a more potent option.

Clinical Pharmacology Gout Management Comparative Effectiveness

Clinical Comparison with Topiroxostat in Heart Failure Patients

A 2022 prospective, randomized, open-label, blinded-end-point clinical trial (n=141) compared topiroxostat to allopurinol in patients with chronic heart failure and hyperuricemia [1]. The primary endpoint, percent change in ln(NT-proBNP) at week 24, was comparable between the two groups (1.6±8.2% for topiroxostat vs. -0.4±8.0% for allopurinol; P = 0.17). However, in a subgroup of patients with reduced ejection fraction, topiroxostat showed potential advantages in markers of oxidative stress and renal protection.

Cardiology Heart Failure Comparative Clinical Trial

Comparative Pharmacokinetics and Bioavailability: Allopurinol Sodium IV vs. Oral Allopurinol

Intravenous administration of allopurinol sodium achieves 100% absolute bioavailability, bypassing the variable and incomplete absorption associated with the oral route. Oral bioavailability of allopurinol free base is estimated between 67% and 90%, with peak plasma levels occurring 1.5 hours post-dose and a short half-life of 0.5-1.5 hours [1]. Following IV administration, the half-life of the parent compound is 1.21 ± 0.33 hours, while its active metabolite, oxypurinol, has a much longer half-life of 23.5 ± 4.5 hours [2]. The AUC ratio of oxypurinol to allopurinol is approximately 30-40, underscoring the importance of the metabolite for sustained XO inhibition [2].

Pharmacokinetics Drug Metabolism Bioavailability

Evidence-Based Application Scenarios for Allopurinol Sodium (CAS 184789-03-5)


Aqueous In Vitro Assays Requiring Xanthine Oxidase Inhibition

Due to its >60-fold higher aqueous solubility compared to the free base, allopurinol sodium is the preferred form for in vitro experiments in aqueous buffers or cell culture media. The compound can be prepared as a 30-32 mg/mL stock solution in water, eliminating the need for DMSO or other organic co-solvents that may interfere with cellular assays or enzyme activity . The sodium salt retains the identical IC50 (7.82 ± 0.12 μM) for xanthine oxidase inhibition as the free base .

Parenteral Formulation Development and Drug Delivery Research

Allopurinol sodium is the active ingredient in the FDA-approved intravenous formulation (Aloprim), used for managing hyperuricemia in patients unable to take oral medications . The compound's high water solubility enables the preparation of concentrated injectable solutions (20 mg/mL after reconstitution) and its compatibility with standard IV diluents (0.9% sodium chloride, 5% dextrose) supports its use in formulation and drug delivery studies .

Clinical Research on Urate-Lowering Therapies in Cardiovascular and Renal Indications

Allopurinol sodium serves as the active comparator or investigational agent in clinical trials evaluating XO inhibitors for cardiovascular and renal outcomes. For instance, in a head-to-head trial versus topiroxostat in chronic heart failure patients, allopurinol demonstrated comparable effects on NT-proBNP levels, providing a benchmark for evaluating newer XO inhibitors . The IV formulation's predictable pharmacokinetics and 100% bioavailability also make it suitable for studies requiring precise control of drug exposure .

Pediatric and Special Population Dosing Research

The IV formulation of allopurinol sodium allows for weight-based, precise dosing in populations where oral administration is challenging or absorption is unpredictable, such as pediatric oncology patients or critically ill adults . The established pharmacokinetic parameters following IV administration—including a volume of distribution of 0.87 ± 0.13 L/kg and a long oxypurinol half-life of 23.5 ± 4.5 hours—provide a solid foundation for designing and interpreting clinical studies in these specialized populations .

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